Reduced Lipophilicity Relative to 2‑Methyl and 2‑Phenyl Analogs Enhances Downstream ADME Predictability
The consensus Log Po/w of 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine is 2.7 . In contrast, the 2‑methyl analog 4‑chloro‑2‑methylpyrido[2,3‑d]pyrimidine (CAS 161874‑92‑6) exhibits a higher Log P of approximately 3.12–3.38 [1], and the 2‑phenyl analog 4‑chloro‑2‑phenylpyrido[2,3‑d]pyrimidine (CAS 41803‑67‑2) has a Log P of 3.345 [2].
| Evidence Dimension | Lipophilicity (Log Po/w) |
|---|---|
| Target Compound Data | Consensus Log P = 2.7 |
| Comparator Or Baseline | 2‑Methyl analog (Log P ≈ 3.12–3.38); 2‑Phenyl analog (Log P = 3.345) |
| Quantified Difference | Δ Log P ≈ –0.42 to –0.68 (vs. 2‑methyl); Δ Log P ≈ –0.645 (vs. 2‑phenyl) |
| Conditions | Calculated Log P using consensus of five prediction methods (XLOGP3, WLOGP, MLOGP, SILICOS‑IT, iLOGP). |
Why This Matters
A lower Log P improves the balance between permeability and solubility, reducing the risk of downstream lead compounds failing due to poor oral absorption or excessive plasma protein binding.
- [1] MMsINC Database. 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (CAS 161874-92-6). SlogP = 3.1182. https://mms.dsfarm.unipd.it (accessed 2025). View Source
- [2] ChemSrc. 4-chloro-2-phenylpyrido[2,3-d]pyrimidine (CAS 41803-67-2). LogP = 3.34520. https://m.chemsrc.com (accessed 2025). View Source
